molecular formula C22H20O4 B054618 2-(3,4-Bis(benzyloxy)phenyl)acetic acid CAS No. 1699-61-2

2-(3,4-Bis(benzyloxy)phenyl)acetic acid

Cat. No.: B054618
CAS No.: 1699-61-2
M. Wt: 348.4 g/mol
InChI Key: KVAFNOAGIQWNSJ-UHFFFAOYSA-N
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Description

2-(3,4-Bis(benzyloxy)phenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of High Molecular Polymers and Polymer Modification : 2-(3,4-Bis(benzyloxy)phenyl)acetic acid can be used as a monomer in the synthesis of high molecular polymers such as polycarbonate, epoxy resin, and polyester, and for polymer modification (Zeng Chong-yu, 2008).

  • Dopexamine Dihydrochloride Synthesis : This compound plays a role in the synthesis of dopexamine dihydrochloride, a medication used in heart failure. It's utilized in a benzyl protecting protocol for the concise synthesis of dopexamine dihydrochloride (Yan-Ming Guo et al., 2015).

  • Development of Photoresists : In the context of lithographic performance, this compound has been involved in the development of novel ester acetal polymers used in two-component positive photoresists, showing potential for clear pattern formation with high resolution and sensitivity (Liyuan Wang et al., 2007).

  • Metal Ion Coordination Studies : Its derivatives have been studied for metal coordination at the air-water interface, providing insights into the behavior of metal complexes and their interactions with organic molecules (Jeong-Im Yang et al., 2011).

  • Synthesis of Antioxidant Compounds : A derivative of this compound was used in the synthesis of compounds with antioxidant activity, showing potential in the development of novel antioxidant agents (M. Gouda et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-22(24)14-19-11-12-20(25-15-17-7-3-1-4-8-17)21(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFNOAGIQWNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340123
Record name 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-61-2
Record name 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide (6.2 g) was added to a solution of benzyl 3,4-dibenzyloxyphenylacetate (16.0 g) in methanol (200 ml), followed by stirring at room temperature for 6 hours. The reaction mixture was adjusted to pH 4.0 with 5N hydrochloric acid solution. The solvent was distilled off and to the residue was added water. The precipitated crystal was collected by filtration, washed with water and dried to obtain as colorless crystal 3,4-dibenzyloxyphenylacetic acid (10.0 g).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
benzyl 3,4-dibenzyloxyphenylacetate
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Bis(benzyloxy)phenyl)acetic acid
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2-(3,4-Bis(benzyloxy)phenyl)acetic acid
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Reactant of Route 6
2-(3,4-Bis(benzyloxy)phenyl)acetic acid

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